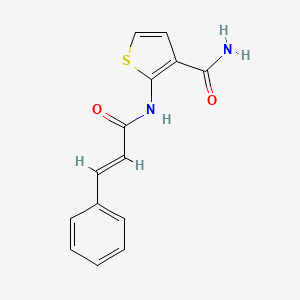

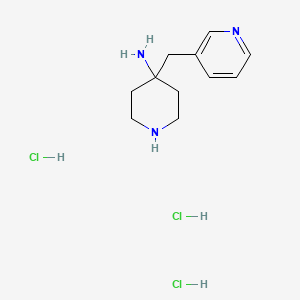

![molecular formula C18H18N4OS B2418608 4-{1H-吡咯并[2,3-b]吡啶-3-基}-N-[(噻吩-3-基)甲基]-1,2,3,6-四氢吡啶-1-甲酰胺](/img/structure/B2418608.png)

4-{1H-吡咯并[2,3-b]吡啶-3-基}-N-[(噻吩-3-基)甲基]-1,2,3,6-四氢吡啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医学应用

该化合物是一种1H-吡唑并[3,4-b]吡啶类化合物,这类杂环化合物存在两种可能的互变异构体:1H-和2H-异构体 . 迄今为止,已有超过300,000种1H-吡唑并[3,4-b]吡啶被描述,它们被包含在超过5500篇参考文献(2400项专利)中 . 由于这些化合物与嘌呤碱基腺嘌呤和鸟嘌呤具有密切的相似性,因此引起了药物化学家的兴趣 .

高血糖症及相关疾病的治疗

该化合物已显示出降低血糖水平的功效 . 因此,它可能在预防和治疗涉及血浆血糖升高的疾病中得到应用,例如高血糖症、1型糖尿病、肥胖症引起的糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压 .

抑制癌细胞增殖

在体外,该化合物已被证明可以抑制乳腺癌4T1细胞增殖 . 它还诱导了这些细胞凋亡 .

抑制细胞迁移和侵袭

该化合物还显着抑制了4T1细胞的迁移和侵袭 . 这可能有助于预防癌细胞的扩散。

药物开发的先导化合物

由于该化合物分子量低,它将是一个有吸引力的先导化合物,这对后续优化有利 . 这意味着它可以作为开发新药的起点。

作用机制

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The activation of FGFRs triggers downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Pharmacokinetics

This could potentially be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

生化分析

Biochemical Properties

The compound has shown potent activities against FGFR1, 2, and 3 . It has been reported to exhibit potent FGFR inhibitory activity . The compound interacts with the fibroblast growth factor receptor (FGFR) family, which plays an essential role in various types of tumors . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Cellular Effects

In vitro, 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

属性

IUPAC Name |

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-N-(thiophen-3-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-18(21-10-13-5-9-24-12-13)22-7-3-14(4-8-22)16-11-20-17-15(16)2-1-6-19-17/h1-3,5-6,9,11-12H,4,7-8,10H2,(H,19,20)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJGXTYPKICRCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=C2C=CC=N3)C(=O)NCC4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2418526.png)

![3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2418530.png)

![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)

![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)

![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)

![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)